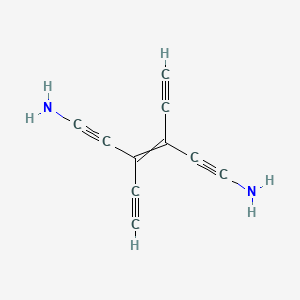
3,4-Diethynylhex-3-ene-1,5-diyne-1,6-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Diethynylhex-3-ene-1,5-diyne-1,6-diamine is a unique organic compound characterized by its complex structure, which includes multiple ethynyl and ene groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Diethynylhex-3-ene-1,5-diyne-1,6-diamine typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable precursor such as hex-3-yne-1,5-diyne.
Functional Group Introduction:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
3,4-Diethynylhex-3-ene-1,5-diyne-1,6-diamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Amine reagents in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketones, while reduction can produce alkanes.
科学研究应用
3,4-Diethynylhex-3-ene-1,5-diyne-1,6-diamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as conductive polymers and nanomaterials.
作用机制
The mechanism of action of 3,4-Diethynylhex-3-ene-1,5-diyne-1,6-diamine involves its interaction with molecular targets through its reactive ethynyl and amine groups. These interactions can lead to the formation of covalent bonds with biological macromolecules, affecting their function and activity. The specific pathways involved depend on the context of its application, such as enzyme inhibition in medicinal chemistry.
相似化合物的比较
Similar Compounds
3,4-Diethylhex-3-en-1,5-diyne: Similar structure but with ethyl groups instead of ethynyl groups.
Tetraethynylethene: Contains multiple ethynyl groups but lacks the amine functionality.
Uniqueness
3,4-Diethynylhex-3-ene-1,5-diyne-1,6-diamine is unique due to its combination of ethynyl and amine groups, which confer distinct reactivity and potential applications. This combination is not commonly found in other similar compounds, making it a valuable compound for specialized research and industrial applications.
属性
CAS 编号 |
823813-95-2 |
|---|---|
分子式 |
C10H6N2 |
分子量 |
154.17 g/mol |
IUPAC 名称 |
3,4-diethynylhex-3-en-1,5-diyne-1,6-diamine |
InChI |
InChI=1S/C10H6N2/c1-3-9(5-7-11)10(4-2)6-8-12/h1-2H,11-12H2 |
InChI 键 |
RBNFDFRPUUWPNF-UHFFFAOYSA-N |
规范 SMILES |
C#CC(=C(C#C)C#CN)C#CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


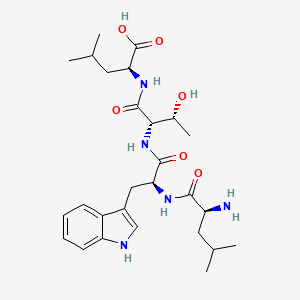
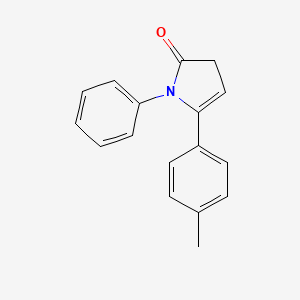
![3-Ethyl-6,6-dimethyl-7-oxo-4-oxa-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B14205374.png)
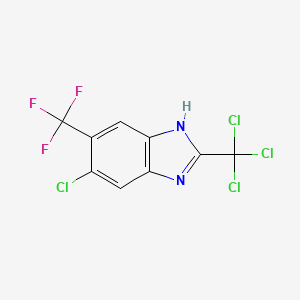
![2(3H)-Furanone, dihydro-3-methyl-3-[[4-(trimethylsilyl)phenyl]seleno]-](/img/structure/B14205384.png)
![5-Methyl-6-thia-4-azaspiro[2.4]hept-4-ene](/img/structure/B14205389.png)
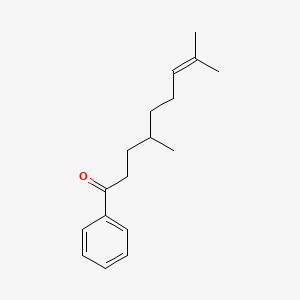
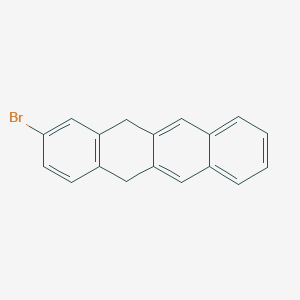
![2,2,6,6-Tetramethyl-1-[(3-phenylacryloyl)oxy]piperidine](/img/structure/B14205420.png)
![1-{[tert-Butyl(diphenyl)silyl]oxy}-6-methylhept-6-en-4-yn-3-ol](/img/structure/B14205422.png)
![1-[(1R)-1-Phenylethyl]-1,2,3,4,6,7,8,8a-octahydroquinoline](/img/structure/B14205431.png)
![Benzyl 2-[(pyridin-3-yl)methyl]hydrazine-1-carboxylate](/img/structure/B14205441.png)
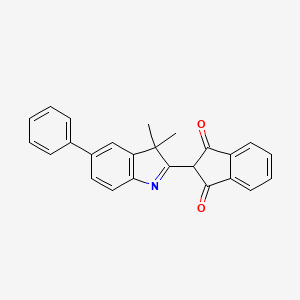
![1,3-Propanediol, 2-amino-2-[2-[4-(undecyloxy)phenyl]ethyl]-](/img/structure/B14205451.png)
